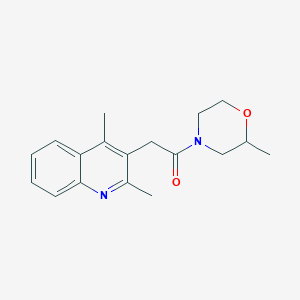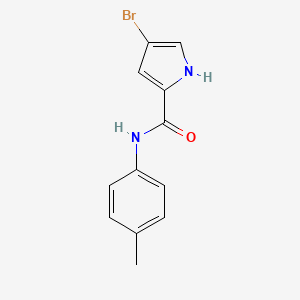
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone, also known as DMQX, is a potent competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a competitive antagonist of the ionotropic glutamate receptor, which means it binds to the receptor's active site and prevents the binding of glutamate, the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the flow of ions across the cell membrane. The exact mechanism of action of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone depends on the subtype of glutamate receptor it is targeting, but in general, it reduces the excitability of neurons and the strength of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone depend on the specific experimental conditions and the subtype of glutamate receptor it is targeting. In general, 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone reduces the activity of glutamate receptors, which can lead to a decrease in the excitability of neurons and the strength of synaptic transmission. This can have various effects on the nervous system, such as reducing pain perception, preventing seizures, and impairing learning and memory.
Advantages and Limitations for Lab Experiments
The main advantage of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is its high potency and selectivity for glutamate receptors, which makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use in lab experiments. For example, 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone can have off-target effects on other receptors or ion channels, which can complicate the interpretation of experimental results. In addition, 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is not suitable for use in vivo due to its poor pharmacokinetic properties.
Future Directions
There are several future directions for the use of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in scientific research. One area of interest is the development of more selective and potent antagonists for specific subtypes of glutamate receptors. Another direction is the investigation of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in combination with other drugs or therapies could lead to new treatments for various neurological disorders.
Synthesis Methods
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone can be synthesized using a multi-step process starting from 2,4-dimethylquinoline and 2-methyl-4-morpholineethanol. The reaction involves the protection of the amine and alcohol groups, followed by the coupling of the two compounds using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final deprotection step yields 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone as a white powder with a purity of over 99%.
Scientific Research Applications
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. For example, it has been used to study the mechanism of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has also been used to investigate the role of glutamate receptors in pain perception, addiction, and epilepsy. In addition, 2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is used as a tool to distinguish between different subtypes of glutamate receptors, such as AMPA, kainate, and NMDA receptors.
properties
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-11-20(8-9-22-12)18(21)10-16-13(2)15-6-4-5-7-17(15)19-14(16)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGILONGHADSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=C(C3=CC=CC=C3N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylquinolin-3-yl)-1-(2-methylmorpholin-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)


![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)

![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)